

Spectroscopic Profile of 2-Piperidinonicotinaldehyde: A Technical Guide

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Compound of Interest

Compound Name: **2-Piperidinonicotinaldehyde**

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This technical guide provides a detailed overview of the predicted spectroscopic data for **2-Piperidinonicotinaldehyde**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its constituent functional groups: a piperidine ring and a nicotin-aldehyde moiety. The provided experimental protocols are generalized procedures applicable for the spectroscopic analysis of such compounds.

Predicted Spectroscopic Data

The spectroscopic data for **2-Piperidinonicotinaldehyde** can be predicted by considering the individual contributions of the piperidine and the substituted pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted based on the known chemical shifts of piperidine and substituted aromatic aldehydes. The solvent is assumed to be CDCl_3 .

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Piperidinonicotinaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.9 - 10.2	Singlet	1H	Aldehyde (CHO)
~8.3 - 8.5	Doublet of doublets	1H	H6 (Pyridine)
~7.6 - 7.8	Doublet of doublets	1H	H4 (Pyridine)
~6.8 - 7.0	Doublet of doublets	1H	H5 (Pyridine)
~3.4 - 3.6	Triplet	4H	H2', H6' (Piperidine, adjacent to N)
~1.6 - 1.8	Multiplet	6H	H3', H4', H5' (Piperidine)

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2-Piperidinonicotinaldehyde**

Chemical Shift (δ) ppm	Assignment
~190 - 193	Aldehyde Carbonyl (C=O)
~160 - 163	C2 (Pyridine, attached to Piperidine)
~152 - 154	C6 (Pyridine)
~137 - 139	C4 (Pyridine)
~128 - 130	C3 (Pyridine, attached to CHO)
~115 - 117	C5 (Pyridine)
~48 - 52	C2', C6' (Piperidine) [1]
~26 - 28	C3', C5' (Piperidine) [1]
~24 - 26	C4' (Piperidine) [1]

Infrared (IR) Spectroscopy

The IR spectrum of **2-Piperidinonicotinaldehyde** is expected to show characteristic absorption bands for the aromatic aldehyde and the secondary amine functionalities.

Table 3: Predicted IR Absorption Data for **2-Piperidinonicotinaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 3500	Medium, broad	N-H stretch (if piperidine N is not fully substituted)
~2930, 2850	Strong	C-H stretch (aliphatic, piperidine)
~2820, 2720	Medium	C-H stretch (aldehyde) ^[2]
~1690 - 1710	Strong	C=O stretch (aromatic aldehyde) ^[3]
~1580, 1470	Medium-Strong	C=C stretch (aromatic ring)
~1200 - 1300	Medium	C-N stretch (piperidine)

Mass Spectrometry (MS)

The mass spectrum of **2-Piperidinonicotinaldehyde** is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve cleavages related to the piperidine ring and the aldehyde group.

- Molecular Ion (M⁺): The expected exact mass will correspond to the chemical formula C₁₁H₁₄N₂O.
- Key Fragmentation Pathways:
 - Loss of the aldehyde group (-CHO).
 - Alpha-cleavage of the piperidine ring, leading to the loss of substituents or ring opening.^[4]
 - Fragmentation of the pyridine ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Piperidinonicotinaldehyde** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ^{13}C , relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation:
 - For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
 - For liquid samples or solutions: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

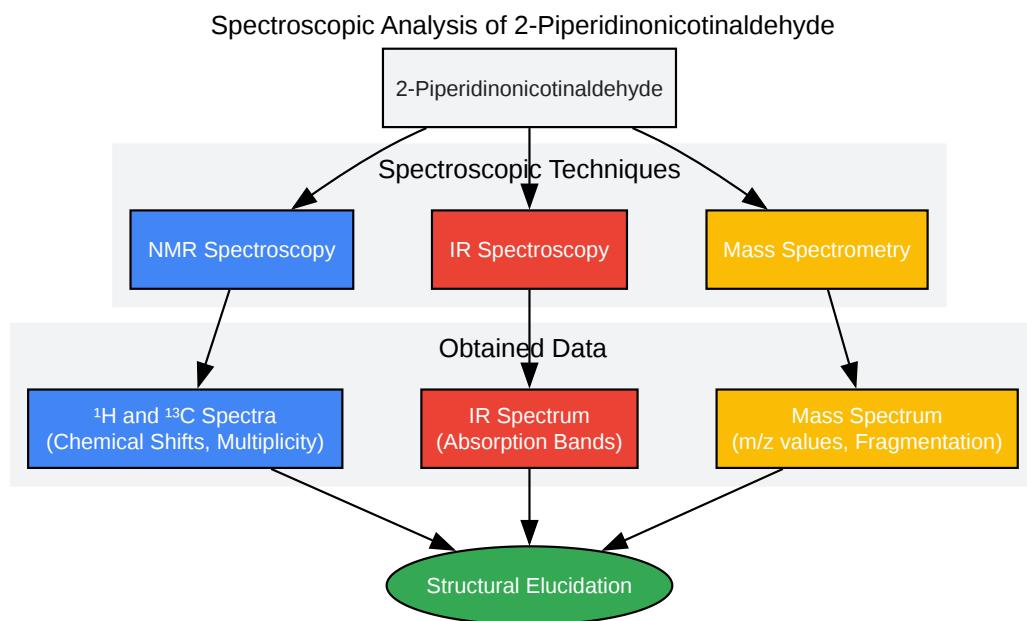
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or pure solvent).
 - Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, spectra are collected over a range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).^[4]
- Data Acquisition:
 - ESI-MS: Introduce the sample solution into the ESI source. This soft ionization technique is likely to produce the protonated molecule $[\text{M}+\text{H}]^+$.
 - EI-MS: Introduce the sample (often via a GC inlet for volatile compounds) into the EI source. This high-energy technique will produce the molecular ion (if stable enough) and a variety of fragment ions.^[4]
 - Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **2-Piperidinonicotinaldehyde**.



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Caption: Workflow for the spectroscopic analysis of **2-Piperidinonicotinaldehyde**.

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